molecular formula C20H22N6O2 B2585376 3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide CAS No. 1796946-16-1

3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide

Cat. No.: B2585376
CAS No.: 1796946-16-1
M. Wt: 378.436
InChI Key: CPVAOZKDPYBBOE-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide is a heterocyclic small molecule featuring a 2H-indazole core substituted with a methoxy group at position 3 and a methyl group at position 2. The indazole moiety is linked via a carboxamide group to a 3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl chain. This structure combines two pharmacologically relevant heterocycles: indazole, known for its role in kinase inhibition and metabolic stability, and pyrazolo[1,5-a]pyrimidine, a scaffold frequently utilized in antiviral and antiparasitic agents . The methoxy and methyl substituents likely enhance lipophilicity and target binding, while the carboxamide linker may improve solubility and bioavailability.

Properties

IUPAC Name

3-methoxy-2-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-13-9-18-22-11-14(12-26(18)23-13)5-4-8-21-19(27)15-6-7-16-17(10-15)24-25(2)20(16)28-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVAOZKDPYBBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=NN(C(=C4C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the indazole and pyrazolo-pyrimidine moieties. The synthetic pathway often starts with the preparation of the pyrazolo[1,5-a]pyrimidine derivative followed by coupling reactions to introduce the indazole and carboxamide functionalities. Detailed methodologies can be found in various studies focusing on related pyrazole derivatives .

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing pyrazolo[1,5-a]pyrimidine structures exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes such as thymidylate synthase, which is crucial for DNA synthesis. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

CompoundTarget EnzymeIC50 (µM)Cancer Type
Compound AThymidylate Synthase1.95Breast Cancer
Compound BEGFR4.24Lung Cancer
Compound CBRAF(V600E)3.10Melanoma

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Studies have shown that derivatives with similar structures possess activity against various Candida species. For example, compounds derived from indazole scaffolds demonstrated broad-spectrum antifungal activity .

Table 2: Antimicrobial Activity Against Candida Species

CompoundC. albicansC. glabrata (Susceptible)C. glabrata (Resistant)
Compound XActive (100 µM)Active (1 mM)Weak (10 mM)
Compound YActive (10 mM)InactiveActive (1 mM)

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds. Modifications to the pyrazolo and indazole moieties can significantly influence their pharmacological profiles. For instance, varying substituents on the indazole ring has been shown to enhance anticandidal activity while maintaining low cytotoxicity .

Case Studies

Several studies have highlighted the potential of similar compounds in clinical settings:

  • Case Study on Anticancer Activity : A study demonstrated that a closely related compound exhibited potent activity against prostate cancer cells through inhibition of specific kinases involved in cell proliferation .
  • Case Study on Antifungal Efficacy : Another investigation reported that derivatives similar to this compound showed promising results against resistant strains of Candida .

Scientific Research Applications

Chemical Characteristics

This compound features a complex structure that includes an indazole core and a pyrazolo[1,5-a]pyrimidine moiety. The presence of these structural elements contributes to its potential as a pharmacological agent.

Antimicrobial Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. A study demonstrated that derivatives of this class can inhibit the growth of Mycobacterium tuberculosis, showcasing their potential as anti-tubercular agents. The structure–activity relationship (SAR) studies highlighted that modifications on the pyrazolo[1,5-a]pyrimidine scaffold could enhance efficacy against mycobacterial ATP synthase, a critical enzyme in the survival of the bacteria .

Anticancer Properties

Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anticancer activities. For instance, compounds similar to 3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide have shown promise in inhibiting various cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation .

Neuroprotective Effects

Recent studies suggest that certain pyrazolo[1,5-a]pyrimidine derivatives can exert neuroprotective effects by modulating pathways involved in neurodegeneration. These compounds may play a role in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Case Studies

StudyFocusFindings
Chibale et al. (2022)Anti-tubercular activityIdentified potent inhibitors of Mycobacterium tuberculosis with low hERG liability and good metabolic stability .
Tantry et al. (2023)Anticancer activityDemonstrated that specific modifications to the pyrazolo[1,5-a]pyrimidine scaffold enhance anticancer efficacy against various cell lines .
Recent Neuroprotection StudyNeuroprotective effectsFound that selected derivatives protect neuronal cells from oxidative damage .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components. SAR studies indicate that variations in substituents on the pyrazolo[1,5-a]pyrimidine ring can significantly alter biological activity. For example:

  • Substituent Variations : The introduction of different functional groups at specific positions on the pyrazolo ring can enhance binding affinity to biological targets.
  • Core Modifications : Alterations to the indazole core also play a crucial role in modulating pharmacokinetic properties and overall efficacy.

Chemical Reactions Analysis

Synthetic Strategies

The compound’s synthesis involves cross-dehydrogenative coupling (CDC) reactions between N-amino-2-iminopyridine derivatives and β-dicarbonyl compounds, as demonstrated in related pyrazolo[1,5-a]pyridine syntheses . Key steps include:

  • Substrate Preparation : N-Amino-2-iminopyridines (e.g., 1a ) react with β-ketoesters (e.g., ethyl acetoacetate, 2a ) under oxidative conditions.

  • Optimized Conditions :

    • Solvent : Ethanol with 6 equivalents of acetic acid .

    • Oxidant : Molecular oxygen (O₂) at 1 atm pressure .

    • Temperature : 130°C for 18 hours .

Table 1: Yield Dependence on Reaction Parameters

Acetic Acid (equiv)AtmosphereYield (%)
2Air34
6Air74
6O₂94

Reaction Mechanism

The proposed mechanism involves:

  • Enol Formation : β-Dicarbonyl substrates adopt enol tautomers for nucleophilic attack on N-amino-2-iminopyridines.

  • Oxidative Dehydrogenation : Molecular oxygen facilitates dehydrogenation, forming intermediates prone to cyclization.

  • Cyclization and Aromatization : Intramolecular cyclization yields pyrazolo[1,5-a]pyrimidine or indazole cores .

For the target compound, additional steps include:

  • Carboxamide Coupling : The indazole-6-carboxamide group is introduced via amidation, likely using activated esters or coupling agents (e.g., EDC/HOBt).

  • Propyl Linker Installation : A 3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl chain is appended through alkylation or nucleophilic substitution.

Substituent Effects

Electron-donating (e.g., methyl) and electron-withdrawing (e.g., cyano) groups on the N-amino-2-iminopyridine scaffold minimally affect CDC reaction efficiency, enabling broad substrate scope .

Table 2: Representative Substrate Scope and Yields

N-Amino-2-iminopyridineβ-Dicarbonyl PartnerProduct ClassYield (%)
1a (4-phenyl)Ethyl acetoacetatePyrazolo[1,5-a]pyridine94
1d (4-chloro)DimedonePyrido[1,2-b]indazole87

Functional Group Reactivity

  • Pyrazolo[1,5-a]pyrimidine Core : Participates in electrophilic aromatic substitution (e.g., nitration, halogenation) at electron-rich positions.

  • Indazole Carboxamide : Hydrolysis under acidic/basic conditions yields carboxylic acid derivatives.

  • Methoxy Group : Susceptible to demethylation via strong acids (e.g., HBr/AcOH).

Challenges and Side Reactions

  • Competitive Triazole Formation : Excess acetic acid promotes side reactions with N-amino-2-iminopyridines, yielding triazolo[1,5-a]pyridines (e.g., 3a ) .

  • Oxidative Degradation : Prolonged exposure to O₂ may lead to over-oxidation of sensitive functional groups .

Comparison with Similar Compounds

Structural Differences

  • Core Heterocycles: The target compound’s indazole-pyrazolo[1,5-a]pyrimidine fusion contrasts with and ’s triazolo[1,5-a]pyrimidine cores, which may alter target selectivity due to nitrogen positioning .
  • Linkers and Substituents : The carboxamide linker in the target compound and differs from ’s sulfonamide, which is more electronegative and may affect solubility or hydrogen-bonding interactions . ’s hydroxypropyl group introduces polarity absent in the target compound .
  • Substituent Effects : The target’s 3-methoxy and 2-methyl groups on indazole likely enhance hydrophobic interactions compared to ’s fluoro and methyl substituents on benzene .

Q & A

Q. What purification techniques are effective for removing byproducts in the final synthesis step?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (30–70%) for polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., DMF/ethanol) to isolate high-purity crystals (>99%) .

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